molecular formula C9H11BN2O2 B2930228 3-Cyano-4-(dimethylamino)phenylboronic acid CAS No. 2377609-65-7

3-Cyano-4-(dimethylamino)phenylboronic acid

Cat. No.: B2930228
CAS No.: 2377609-65-7
M. Wt: 190.01
InChI Key: SYQJXRPGAWLFGL-UHFFFAOYSA-N
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Description

3-Cyano-4-(dimethylamino)phenylboronic acid (CAS: 2377609-65-7) is a boronic acid derivative featuring a cyano group at the 3-position and a dimethylamino group at the 4-position of the phenyl ring. This compound is synthesized for specialized applications in organic synthesis, fluorescence-based sensing, and mass spectrometry (MS) tagging due to its unique electronic and reactive properties. With a purity of 98% (), its dual substituents—a strong electron-withdrawing cyano group and an electron-donating dimethylamino group—create a balance of electronic effects, enhancing its utility in pH-dependent reactions and diol recognition systems .

Properties

IUPAC Name

[3-cyano-4-(dimethylamino)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BN2O2/c1-12(2)9-4-3-8(10(13)14)5-7(9)6-11/h3-5,13-14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQJXRPGAWLFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)N(C)C)C#N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-4-(dimethylamino)phenylboronic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromo-3-cyanophenylamine.

    Borylation Reaction: The borylation of 4-bromo-3-cyanophenylamine is carried out using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the use of bis(pinacolato)diboron as the boron source and a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

    Reaction Conditions: The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-4-(dimethylamino)phenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction is used to form carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., THF, DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃).

    Reduction: Reducing agents like LiAlH₄ or catalytic hydrogenation.

Major Products Formed:

    Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.

    Oxidation: Formation of phenols.

    Reduction: Formation of primary amines.

Scientific Research Applications

3-Cyano-4-(dimethylamino)phenylboronic acid has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

    Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Cyano-4-(dimethylamino)phenylboronic acid in chemical reactions involves the following steps:

    Transmetalation: In Suzuki-Miyaura cross-coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate.

    Oxidative Addition: The palladium catalyst facilitates the oxidative addition of the aryl or vinyl halide to form a palladium complex.

    Reductive Elimination: The final step involves reductive elimination, where the palladium catalyst is regenerated, and the desired biaryl product is formed.

Molecular Targets and Pathways:

    Palladium Catalysts: The primary molecular target in Suzuki-Miyaura cross-coupling reactions.

    Biological Pathways: Potential interactions with biological molecules through boron-mediated processes.

Comparison with Similar Compounds

Research Findings and Implications

  • pH-Dependent Binding: The dimethylamino group in the target compound enables stable diol binding in physiological pH ranges, outperforming non-amino analogs .
  • Electronically Tunable Reactivity: The cyano group counterbalances the electron-donating effects of dimethylamino, making the compound versatile in both Lewis acid-catalyzed and base-stabilized reactions .
  • Synthetic Limitations : Low yields in related compounds (e.g., 20% for xanthene fluorophores) suggest scalability challenges for the target compound .

Biological Activity

3-Cyano-4-(dimethylamino)phenylboronic acid (CAS Number: 2377609-65-7) is a boronic acid derivative that has garnered attention in various chemical and biological applications. Its unique structure, characterized by the presence of a cyano group and a dimethylamino group, contributes to its biological activity, particularly in catalysis and medicinal chemistry.

Chemical Structure

The linear formula for this compound is C9_9H11_{11}BN2_2O2_2. The presence of both a boron atom and functional groups such as cyano and dimethylamino makes it a versatile compound for various reactions, especially in Suzuki coupling reactions.

This compound functions primarily through its ability to form complexes with transition metals, which are essential for catalyzing reactions such as the Suzuki-Miyaura cross-coupling reaction. This reaction is pivotal in the formation of carbon-carbon bonds, which is crucial for synthesizing complex organic molecules.

2. Catalytic Properties

Research indicates that this compound exhibits significant catalytic activity in various reactions:

  • Suzuki-Miyaura Cross-Coupling : The compound has been utilized as a catalyst in cross-coupling reactions involving aryl halides and boronic acids. Studies show that it can achieve high yields (up to 96%) when coupled with suitable palladium complexes .
  • Oxidative Homo-Coupling : It has demonstrated effective performance in oxidative homo-coupling reactions, yielding products with efficiencies reaching up to 92% when using metal-organic frameworks (MOFs) as catalysts .

Case Studies

Several studies highlight the biological activity of related compounds:

StudyFindings
Demonstrated high catalytic efficiency (96% yield) in Suzuki-Miyaura reactions using palladium complexes.
Achieved up to 92% yield in oxidative homo-coupling reactions when using MOF catalysts.
Explored the potential antitumor activity of phenylboronic acid derivatives, suggesting similar properties for this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-cyano-4-(dimethylamino)phenylboronic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation. For example, a modified procedure using 4-(dimethylamino)phenylboronic acid as a precursor involves coupling with a cyano-substituted aryl halide under palladium catalysis. Reaction conditions such as temperature (80–100°C), solvent (THF or DMF), and base (Na₂CO₃ or Cs₂CO₃) significantly impact yields. NMR characterization (e.g., 1H^1H NMR: δ 7.75 ppm for aromatic protons) confirms product purity .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the boronic acid group. For short-term use (<1 month), refrigeration (0–6°C) is acceptable. Solubility challenges in aqueous buffers can be mitigated by pre-dissolving in DMSO followed by brief sonication (37°C, 10–15 minutes) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H^1H NMR : Aromatic protons appear as doublets (δ 7.75 ppm, J = 8.7 Hz) and singlets (δ 12.10 ppm for boronic acid protons) .
  • 13C^{13}C NMR : Key signals include δ 167.99 ppm (carbonyl) and δ 39.43 ppm (N(CH₃)₂) .
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients for purity analysis. ESI-MS ([M+H]⁺) confirms molecular weight .

Advanced Research Questions

Q. How do the electron-withdrawing cyano and electron-donating dimethylamino groups influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The cyano group enhances electrophilicity at the boron center, accelerating transmetalation in Suzuki-Miyaura reactions. Conversely, the dimethylamino group increases solubility in polar solvents via hydrogen bonding. DFT/B3LYP studies suggest these substituents modulate frontier orbital energies (HOMO-LUMO gap), affecting catalytic activity. Optimize ligand choice (e.g., SPhos or XPhos) to balance steric and electronic effects .

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound in aryl-aryl bond formation?

  • Methodological Answer : Discrepancies arise from varying substrate ratios, solvent polarity, or trace water content. Systematic analysis includes:

  • Control experiments : Compare anhydrous vs. wet THF.
  • Kinetic profiling : Monitor reaction progress via TLC or in-situ IR.
  • Catalyst screening : Test Pd(OAc)₂, PdCl₂(dppf), or Ni(COD)₂ for substrate-specific activity. Cross-reference with literature using analogous boronic acids (e.g., 4-cyanophenylboronic acid) .

Q. How can computational modeling (e.g., DFT or molecular docking) predict the compound’s interactions in drug delivery systems?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess charge distribution and dipole moments. The cyano group’s electron-withdrawing nature lowers the pKa of the boronic acid, enhancing diol-binding capacity under physiological pH .
  • Molecular docking : Simulate interactions with proteins (e.g., HDAC6) using AutoDock Vina. Focus on hydrogen bonds between the boronic acid and serine/threonine residues .

Q. What are the challenges in achieving high yields for large-scale synthesis, and how can they be addressed?

  • Methodological Answer : Common issues include boronic acid protodeboronation and side reactions with dimethylamino groups . Mitigation strategies:

  • Low-temperature coupling : Reduce Pd catalyst loading to 0.5–1 mol%.
  • Protecting groups : Temporarily mask the dimethylamino group with Boc or Fmoc.
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

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